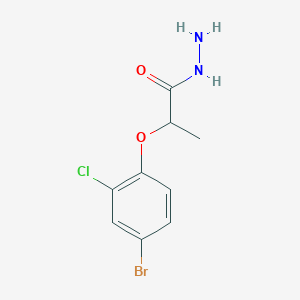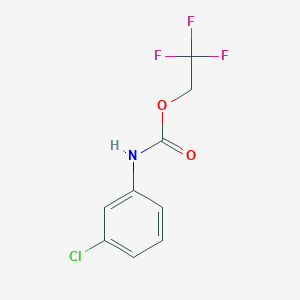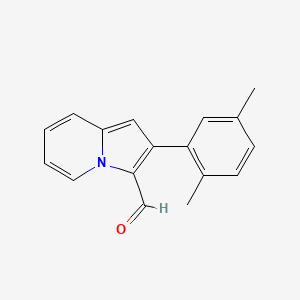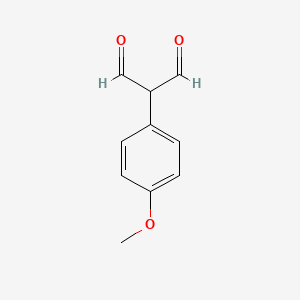
3-(3,4-二甲基苯基)丙酸
概述
描述
3-(3,4-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
科学研究应用
3-(3,4-Dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
作用机制
Target of Action
It’s worth noting that the compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds typically have a structure containing a benzene ring conjugated to a propanoic acid .
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through rigorous scientific studies.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 3-(3,4-Dimethylphenyl)propanoic Acid in animal models have not been extensively studied
Metabolic Pathways
Future studies could also investigate any effects this compound has on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)propanoic acid typically involves the reaction of 3,4-dimethylbenzyl chloride with diethyl malonate in the presence of metallic sodium and ethanol. The reaction mixture is stirred and cooled to 0°C before the addition of the benzyl chloride .
Industrial Production Methods
Industrial production methods for 3-(3,4-dimethylphenyl)propanoic acid are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(3,4-Dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-(3,4-dimethylphenyl)propanoic acid can be converted to 3-(3,4-dimethylphenyl)propanoic acid derivatives.
Reduction: The reduction can yield 3-(3,4-dimethylphenyl)propanol.
Substitution: Substitution reactions can produce halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar in structure but with methoxy groups instead of methyl groups.
3-Phenylpropanoic acid: Lacks the methyl substitutions on the benzene ring.
Indole derivatives: Contain an indole nucleus and exhibit diverse biological activities
Uniqueness
3-(3,4-Dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
属性
IUPAC Name |
3-(3,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOAGCWJWUKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397632 | |
| Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-76-6 | |
| Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)


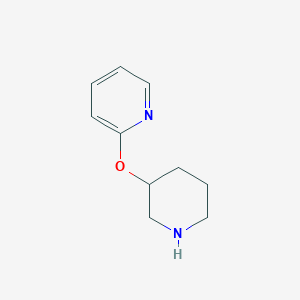


![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)
